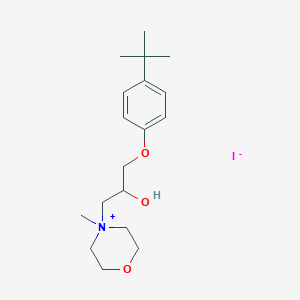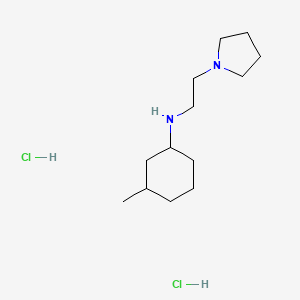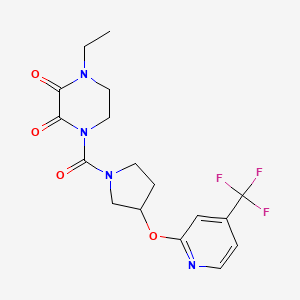![molecular formula C19H16ClN3O4 B2453998 4-氯-N-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)-3-硝基苯甲酰胺 CAS No. 898411-01-3](/img/structure/B2453998.png)
4-氯-N-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide" is an intricate organic molecule with potential applications in various scientific fields. Its complex structure consists of a chlorinated benzamide group linked to a substituted tetrahydroquinoline core.
科学研究应用
Chemistry
In synthetic chemistry, the compound can act as an intermediate in the synthesis of more complex molecules or as a ligand in catalysis.
Biology
The compound may have applications in the study of enzyme inhibition due to its structural complexity, potentially serving as a probe in biochemical assays.
Medicine
In medicinal chemistry, it could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the chemical industry, derivatives of this compound might be used in the development of new materials or as specialty chemicals in various formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide typically involves multi-step organic synthesis. The starting materials often include a suitably protected quinoline derivative and a chlorinated benzamide precursor. The synthetic process may involve:
Nitration: Introducing the nitro group to the aromatic ring.
Amidation: Forming the amide bond through a coupling reaction.
Cyclization: Generating the tetrahydroquinoline core.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for high yield and purity, potentially involving more efficient catalysts and streamlined reaction conditions to minimize byproducts.
化学反应分析
Types of Reactions
The compound is likely to undergo several types of chemical reactions:
Oxidation and Reduction: The nitro group may be reduced to an amine, and the tetrahydroquinoline ring could be oxidized.
Substitution Reactions: The chlorine atom on the benzene ring can participate in nucleophilic substitution.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Using agents like potassium permanganate or chromic acid.
Substitution: Using nucleophiles such as thiols or amines.
Major Products
The major products of these reactions depend on the specific conditions but may include derivatives with modified substituents, impacting the compound's physical and chemical properties.
作用机制
Molecular Targets and Pathways
The biological activity of 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is likely related to its ability to interact with specific proteins or enzymes, potentially inhibiting their activity or altering their function. The exact mechanism would depend on the specific cellular context and target proteins involved.
相似化合物的比较
Unique Features
Compared to similar compounds, this molecule's distinct chlorinated benzamide and tetrahydroquinoline structure might confer unique binding properties or reactivity patterns.
List of Similar Compounds
4-chloro-3-nitrobenzamide: A simpler analogue lacking the quinoline moiety.
N-(1-methyl-2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide: Missing the nitro and chloro substituents.
2,4-dichloro-3-nitrobenzamide: Differing in the position and number of chloro groups.
Hope that helps! Would love to know what research project you're diving into with this compound.
属性
IUPAC Name |
4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)19(10)25)21-18(24)12-4-5-15(20)16(8-12)23(26)27/h4-5,7-10H,2-3,6H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJFYZWFCQATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2453915.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2453916.png)
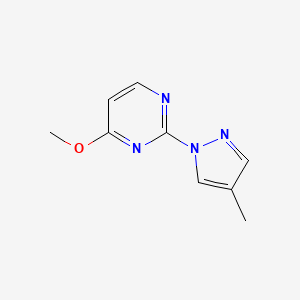
![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2453922.png)
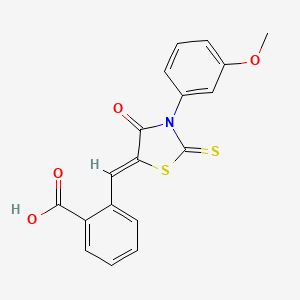
![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)
![5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2453926.png)
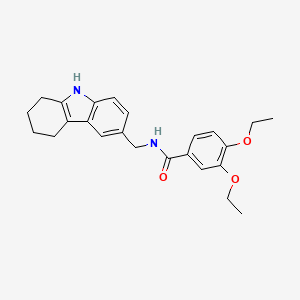
![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)
